3,3-Dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one

Catalog No.
S14002689
CAS No.
M.F
C9H15NO2
M. Wt
169.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3-Dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one

Product Name

3,3-Dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one

IUPAC Name

3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

InChI

InChI=1S/C9H15NO2/c1-8(2)7(11)10-9(8)3-5-12-6-4-9/h3-6H2,1-2H3,(H,10,11)

InChI Key

PIJOGSNJIPYBTA-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)NC12CCOCC2)C

3,3-Dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one is a heterocyclic organic compound characterized by its unique spirocyclic structure, which incorporates both an oxygen atom and a nitrogen atom within the ring system. Its molecular formula is C9H15NO2\text{C}_9\text{H}_{15}\text{NO}_2, and it has a molecular weight of 169.22 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its distinctive structural features that influence its chemical behavior and biological interactions .

, including:

  • Oxidation: The compound can be oxidized to form corresponding oxides.
  • Reduction: Reduction reactions can convert the compound into its reduced forms.
  • Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing Agents: Potassium permanganate (KMnO4) for oxidation.
  • Reducing Agents: Lithium aluminum hydride (LiAlH4) for reduction.
  • Nucleophiles: Various nucleophiles for substitution reactions.

The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired products.

The biological activity of 3,3-Dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one is primarily attributed to its interaction with specific molecular targets. The compound's spirocyclic structure allows it to fit into unique binding sites on target molecules, influencing their activity. This interaction can modulate various biochemical pathways, making it a candidate for drug discovery and development . It has shown potential in studies involving enzyme inhibition, particularly targeting enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1), which is over-expressed in certain cancer cell lines.

The synthesis of 3,3-Dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the cyclization of suitable amines with ketones or aldehydes in the presence of an acid catalyst to form the spirocyclic structure. Reaction conditions such as temperature and solvent are optimized to achieve high yields and purity .

Major Products Formed

The major products formed from these reactions depend on specific conditions and reagents used. For example, oxidative cyclization may lead to the formation of ring-fused derivatives or other complex structures that retain the spirocyclic framework.

3,3-Dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one has several applications across various fields:

  • Medicinal Chemistry: It serves as a structural alternative to morpholine in drug discovery projects due to its metabolic robustness and ability to bind efficiently to enzyme active sites.
  • Biological Studies: The compound is utilized in research involving enzyme inhibition and other biological processes.
  • Industrial

Interaction studies indicate that 3,3-Dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one interacts with molecular targets such as enzymes through specific binding mechanisms. For instance, its binding to residues within enzyme active sites can enhance or inhibit enzymatic activity, leading to various biological effects. These interactions are critical for understanding the compound's potential therapeutic applications and mechanisms of action .

Several compounds exhibit structural similarities to 3,3-Dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one, including:

  • 6,6-Dimethyl-7-oxa-1-azaspiro[3.5]nonane
    • Similar spirocyclic structure but differs in substituent positions.
  • 7-Oxa-1-azaspiro[3.5]nonane
    • Lacks dimethyl groups but shares the core spirocyclic framework.
  • 2-Oxa-6-azaspiro[3.5]nonane
    • Another spirocyclic compound with different substituents.

Uniqueness

The uniqueness of 3,3-Dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one lies in its specific spirocyclic structure that imparts distinct chemical and physical properties compared to its analogs. The presence of dimethyl groups influences its steric and electronic characteristics, making it particularly valuable in organic synthesis and medicinal chemistry applications where such properties are advantageous for drug design and interaction profiles .

XLogP3

0.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

169.110278721 g/mol

Monoisotopic Mass

169.110278721 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

Explore Compound Types